molecular formula C17H21N5O3 B3969751 N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine

N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine

Cat. No. B3969751
M. Wt: 343.4 g/mol
InChI Key: GZWGWUWEKQZLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as "TAK-659" and has been extensively studied for its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine involves the inhibition of various kinases, including BTK, ITK, and TXK. These kinases are involved in the signaling pathways that regulate the growth, proliferation, and survival of various cells. By inhibiting these kinases, this compound can disrupt the signaling pathways and induce cell death in cancer cells. It can also modulate the immune response and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and TXK. This inhibition can disrupt the signaling pathways that regulate the growth, proliferation, and survival of various cells. In cancer cells, this disruption can induce cell death and inhibit tumor growth. In autoimmune and inflammatory diseases, this disruption can reduce inflammation and modulate the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine in lab experiments include its potent inhibitory activity against several kinases, its ability to induce cell death in cancer cells, and its ability to modulate the immune response in autoimmune and inflammatory diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method, its high cost, and its potential toxicity.

Future Directions

There are several future directions for the research and development of N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. These include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
4. Development of novel analogs of this compound with improved potency and selectivity.
5. Investigation of the potential toxicity and safety profile of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising therapeutic potential in the treatment of various diseases. Its potent inhibitory activity against several kinases, its ability to induce cell death in cancer cells, and its ability to modulate the immune response in autoimmune and inflammatory diseases make it a promising candidate for further research and development. However, more studies are needed to elucidate its exact mechanism of action, optimize its synthesis method, and investigate its potential toxicity and safety profile.

Scientific Research Applications

N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and TXK. These kinases play a crucial role in the development and progression of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-4-5-14(12(2)10-11)19-16-15(22(23)24)13(3)18-17(20-16)21-6-8-25-9-7-21/h4-5,10H,6-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWGWUWEKQZLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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